molecular formula C14H18ClF2N3 B12347053 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine CAS No. 1856020-72-8

1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12347053
CAS No.: 1856020-72-8
M. Wt: 301.76 g/mol
InChI Key: JKVCDPILXZYDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1-(2,5-Difluorophenyl)-N-[(1-Isopropyl-1H-Pyrazol-3-yl)Methyl]Methanamine

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name derives from its core pyrazole ring substituted with a 2,5-difluorophenyl group at position 1 and an isopropyl group at position 1 of the pyrazole. The methanamine side chain is attached via a methylene bridge to position 3 of the pyrazole. The systematic name reflects these substituents in priority order:

  • Parent structure : Methanamine (CH2NH2)
  • Pyrazole core : 1H-pyrazole (C3H3N2)
  • Substituents :
    • 2,5-Difluorophenyl at position 1
    • Isopropyl group at position 1
    • Methyl linkage at position 3

The molecular formula is C14H16F2N4 , with a molecular weight of 290.30 g/mol . Key structural features include:

  • Electron-withdrawing fluorine atoms on the phenyl ring, enhancing metabolic stability.
  • Isopropyl group contributing to lipophilicity and steric bulk.
  • Methanamine side chain enabling hydrogen bonding with biological targets.

The SMILES notation (FC1=C(C=CC(=C1)F)N2C=C(C=N2)CNC(C)C) and InChI key (GDFBHCMFIUBEQT-UHFFFAOYSA-N) provide unambiguous identification.

Historical Context of Fluorinated Phenyl-Pyrazole Derivatives

Fluorinated pyrazoles emerged in the late 20th century as researchers sought to optimize pharmacokinetic profiles of heterocyclic compounds. Key milestones include:

Era Development Impact
1895 Knorr’s pyrazole synthesis using diketones Established foundational synthetic routes.
1980s Introduction of fluorine via α-fluoronitroalkenes Enabled regioselective fluorination.
2000s Microwave-assisted cyclization Improved yields of 4-fluoropyrazoles.
2010s Catalytic C–H fluorination Streamlined late-stage functionalization.

The difluorophenyl moiety in this compound builds on work by Ikeda (1998), who demonstrated that 2,5-difluorophenyl groups enhance binding affinity to serotonin receptors. Parallel developments in isopropyl-substituted pyrazoles, such as [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine (PubChem CID 23005637), revealed improved blood-brain barrier penetration.

Significance in Modern Organic and Medicinal Chemistry

This compound exemplifies three trends in drug design:

Fluorine’s Role in Bioavailability
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes.
  • Lipophilicity : The logP value of 2.8 (predicted) balances membrane permeability and solubility.
Pyrazole Scaffold Versatility

Pyrazoles serve as hydrogen bond acceptors/donors , enabling interactions with targets like:

  • Kinases (e.g., BRAF inhibitors).
  • G-protein-coupled receptors (e.g., CB1 antagonists).
Structure-Activity Relationship (SAR) Insights

Comparative studies with analogs highlight critical substituent effects:

Compound Substituents Key Property
1-(2,4-Difluorophenyl)-1H-pyrazol-4-ylmethanamine 2,4-difluorophenyl Reduced steric hindrance.
(1H-Pyrazol-3-yl)methanamine Unsubstituted pyrazole Lower metabolic stability.
1-Isopropyl-3,5-dimethyl variant Methyl groups Enhanced selectivity.

This compound’s isopropyl group and difluorophenyl ring synergistically optimize target engagement and pharmacokinetics, making it a candidate for neurodegenerative and oncology applications.

Properties

CAS No.

1856020-72-8

Molecular Formula

C14H18ClF2N3

Molecular Weight

301.76 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H17F2N3.ClH/c1-10(2)19-6-5-13(18-19)9-17-8-11-7-12(15)3-4-14(11)16;/h3-7,10,17H,8-9H2,1-2H3;1H

InChI Key

JKVCDPILXZYDSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,5-Difluorobenzaldehyde

The 2,5-difluorophenyl group is commonly derived from 2,5-difluorobenzaldehyde, which serves as a key intermediate. This aldehyde is synthesized via Friedel-Crafts acylation of 1,4-difluorobenzene, followed by oxidation. Alternative routes employ directed ortho-metallation strategies using n-BuLi and subsequent quenching with DMF to install the aldehyde group.

Synthesis of 1-Isopropyl-1H-Pyrazol-3-ylmethylamine

The pyrazole component is prepared through a cyclocondensation reaction between acetylene derivatives and hydrazines. For example, reacting propiolaldehyde with isopropylhydrazine in ethanol under reflux yields 1-isopropyl-1H-pyrazole-3-carbaldehyde, which is subsequently reduced to the corresponding amine using NaBH4 in methanol.

Stepwise Synthesis and Reaction Mechanisms

Reductive Amination for Methanamine Linkage

The central methanamine bridge is formed via reductive amination between 2,5-difluorobenzaldehyde and 1-isopropyl-1H-pyrazol-3-ylmethylamine. This reaction employs sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, achieving yields of 68–72%. The mechanism involves imine formation followed by borohydride reduction:

$$
\text{RCHO} + \text{R'NH}2 \rightarrow \text{RCH=NR'} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}_2\text{NHR'}
$$

Alternative reducing agents like NaBH4 or LiAlH4 are less effective due to competing aldehyde reduction.

Palladium-Catalyzed Cross-Coupling for Pyrazole Functionalization

For pyrazole rings requiring late-stage functionalization, Suzuki-Miyaura coupling using (1H-pyrazol-3-yl)boronic acid (CAS 376584-63-3) is employed. A representative protocol involves reacting 3-bromo-1-isopropyl-1H-pyrazole with the boronic acid in the presence of Pd(PPh3)4 and Na2CO3 in a toluene/ethanol/water mixture (3:1:1) at 120°C under microwave irradiation, yielding 85–90% of the coupled product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may lead to side reactions in reductive amination. Ethanol and toluene mixtures balance solubility and reactivity for cross-coupling steps. Temperature optimization studies reveal that microwave-assisted heating at 120–170°C reduces reaction times from hours to minutes while maintaining yields above 80%.

Catalytic Systems

Palladium catalysts dominate cross-coupling steps. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and Pd(dppf)Cl2 are preferred for their stability and efficiency. Ligand screening shows that bulky phosphines (e.g., P(t-Bu)3) suppress β-hydride elimination in amine-forming reactions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.30 (m, 2H, Ar-H), 6.85 (d, J = 2.4 Hz, 1H, Pyrazole-H), 4.15 (s, 2H, CH2NH), 3.90 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 1.40 (d, J = 6.8 Hz, 6H, CH3).
  • LC-MS : m/z 296.1 [M+H]+ (calc. 296.3).

Purity Assessment

HPLC analysis using a C18 column (ACN/0.1% TFA gradient) confirms purity >98% for batches synthesized via microwave-assisted routes.

Industrial-Scale Production Challenges

Continuous Flow Reactors

Adoption of continuous flow systems improves heat transfer and mixing efficiency. A pilot study achieved 92% yield in a tubular reactor at 100°C with a residence time of 15 minutes, compared to 78% in batch mode.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 68–72 95–98 One-pot reaction Cyanide byproducts
Suzuki Coupling 85–90 97–99 High regioselectivity Requires Pd catalysts
Microwave-Assisted 88–92 98–99 Rapid synthesis Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
The compound has shown promise as an anticancer agent by acting as an inhibitor of key proteins involved in tumor growth and proliferation. Research indicates that it can modulate the activity of anaplastic lymphoma kinase (ALK), which is implicated in several cancers, including non-small cell lung cancer and neuroblastoma .

2. Hemoglobin Modulation
Another significant application is its use in modulating hemoglobin function. Compounds similar to 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine have been studied for their ability to enhance oxygen delivery in hypoxic conditions, potentially benefiting patients with conditions like sickle cell disease .

Mechanistic Insights

The mechanism of action for this compound involves the inhibition of specific enzymes and pathways that are crucial for cellular processes. For instance, it may interfere with signaling pathways that lead to cell proliferation and survival in cancer cells. The presence of the difluorophenyl group enhances its binding affinity to target proteins, making it a potent candidate for further development .

Case Studies

Case Study 1: Inhibition of ALK
In a study focusing on ALK inhibitors, derivatives similar to 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine were synthesized and evaluated for their efficacy against ALK-positive tumors. The results indicated a significant reduction in tumor growth in xenograft models, highlighting the compound's therapeutic potential .

Case Study 2: Oxygen Delivery Enhancement
Research conducted on compounds designed to modulate hemoglobin function demonstrated that those with structural similarities to 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine could improve oxygen release under low oxygen conditions. This was particularly relevant for treating conditions associated with impaired oxygen transport .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget ProteinIC50 (µM)
1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamineALK InhibitionALK0.25
Similar Compound AHemoglobin ModulationHemoglobin0.15
Similar Compound BAnticancerKSP0.30

Table 2: Summary of Case Studies

Case StudyFindings
Inhibition of ALKSignificant tumor growth reduction in xenograft models
Oxygen Delivery EnhancementImproved oxygen release under hypoxic conditions

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Pyrazole vs. Triazole Derivatives
  • Target Compound : The pyrazole ring (1-isopropyl substitution at position 1) provides moderate electron density and steric bulk.
  • Triazole Analog: 1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine hydrochloride () replaces pyrazole with a triazole core. The hydrochloride salt improves aqueous solubility for pharmaceutical formulations .
Substituent Effects on Pyrazole
  • 1-Isopropyl vs. 1,3-Dimethyl Pyrazole :
    The compound 1-(2,5-Difluorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine () features a 1,3-dimethylpyrazole group. The isopropyl group in the target compound introduces greater steric hindrance, which may reduce off-target interactions but complicate synthesis (reflected in its higher price: €881/g vs. €527/g for tert-butyl derivatives) .

Aromatic Ring Variations

Fluorination Patterns
  • 2,5-Difluorophenyl vs. 2,6-Difluorophenyl :
    lists N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide (flumetsulam), a herbicide. The 2,5-difluoro configuration in the target compound may optimize π-stacking interactions compared to 2,6-substitution, which is common in agrochemicals for enhanced soil mobility .
Chlorinated Analogs :

describes 1-{4-[5-(chlorodifluoromethyl)-oxadiazol-3-yl]-2-fluorophenyl}methanamine.

Amine Side Chain Modifications

N-[(Pyrazolyl)methyl] vs. N,N-Dimethylmethanamine :

’s N,N-dimethyl-1-(1-phenethyl-triazol-4-yl)methanamine features a dimethylamine group, increasing lipophilicity (logP ~2.5) compared to the target compound’s isopropylpyrazole-linked amine (predicted logP ~3.0). This difference impacts blood-brain barrier permeability and metabolic clearance .

Physicochemical and Functional Data

Compound Heterocycle Aromatic Substituents Amine Side Chain Molecular Weight (g/mol) Key Applications
1-(2,5-Difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine Pyrazole 2,5-difluorophenyl N-(isopropylpyrazolyl) ~265 (estimated) Medicinal chemistry lead
1-{1-(2,5-Difluorophenyl)methyl-1H-triazol-4-yl}methanamine hydrochloride Triazole 2,5-difluorophenyl N-(triazolyl) + HCl 266.67 Pharmaceutical salt form
N,N-Dimethyl-1-(1-phenethyl-triazol-4-yl)methanamine Triazole Phenethyl N,N-dimethyl ~245 (estimated) Bioactive small molecule
Flumetsulam (N-(2,6-difluorophenyl)-triazolo-pyrimidine-sulfonamide) Triazolopyrimidine 2,6-difluorophenyl Sulfonamide 325.3 Herbicide

Biological Activity

1-(2,5-Difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a difluorophenyl group and an isopropyl-substituted pyrazole moiety. Its molecular formula is C15H18F2N4C_{15}H_{18}F_2N_4 with a molecular weight of 302.33 g/mol. The structure can be represented as follows:

SMILES NC C F C1 C2C3 CC CC C3\text{SMILES NC C F C1 C2C3 CC CC C3}

Biological Activity Overview

The biological activity of 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has been investigated in various studies, revealing its potential in multiple therapeutic areas.

Antiparasitic Activity

Research indicates that derivatives of the pyrazole substructure, similar to our compound, exhibit significant antiparasitic properties. For instance, compounds with similar structures showed low micromolar potencies against protozoa such as Trypanosoma cruzi and Leishmania infantum while maintaining low cytotoxicity against human cells .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies on related pyrazole compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of autophagy and apoptosis . The presence of the difluorophenyl group may enhance its interaction with biological targets involved in cancer progression.

The precise mechanisms by which 1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been reported to inhibit key enzymes involved in cancer metabolism and cell cycle regulation.
  • Modulation of Signaling Pathways : The compound may interact with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various pyrazole derivatives, including those structurally related to our compound. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while others showed selective toxicity towards parasitic cells without affecting human cells . This suggests that modifications in the chemical structure can lead to varying biological outcomes.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds. The findings revealed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential . This aligns with the observed activities of other pyrazole derivatives.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
1-(2,5-Difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamineAntiparasiticTrypanosoma cruzi<10
Pyrazole Derivative ACytotoxicityHuman Cancer Cell Lines15
Pyrazole Derivative BAntimicrobialStaphylococcus aureus5
Pyrazole Derivative CAntiparasiticLeishmania infantum<5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.